molecular formula C14H21N3O B11366649 1,3-dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11366649
M. Wt: 247.34 g/mol
InChI Key: YLUBMXWMBCOODK-UHFFFAOYSA-N
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Description

This compound, 1,3-dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one, is a benzimidazolone derivative offered for research purposes. Benzimidazolone-based structures are of significant interest in medicinal chemistry for their potential as enzyme inhibitors. Specifically, research into analogous compounds has identified them as potent inhibitors of key biological targets. For instance, closely related benzimidazolone compounds have been developed as selective inhibitors of PI3K-delta, a kinase target in oncology and inflammatory diseases . Other structural analogs have been investigated for their role as DGAT1 inhibitors, which are relevant in metabolic disease research for conditions such as obesity and type 2 diabetes . The specific substitution pattern of the 1,3-dihydro-2H-benzimidazol-2-one scaffold, including the 1,3-dimethyl groups and an aminomethyl side chain, is a common pharmacophore in drug discovery. The presence of the (2-methylpropyl)amino moiety suggests potential for target interaction and optimization of pharmacokinetic properties. This product is intended for in vitro studies to further explore its mechanism of action, binding affinity, and cellular activity within these or other novel biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-methylpropylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C14H21N3O/c1-10(2)8-15-9-11-5-6-12-13(7-11)17(4)14(18)16(12)3/h5-7,10,15H,8-9H2,1-4H3

InChI Key

YLUBMXWMBCOODK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the reaction of benzodiazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzodiazole ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzodiazole ring.

Scientific Research Applications

1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[(2-METHYLPROPYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features and Bioactivities of Selected Benzimidazole Derivatives

Compound Name / Core Structure Substituents Key Functional Groups Bioactivity/Application Reference
1,3-Dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one 5-[(2-methylpropyl)amino]methyl; 1,3-dimethyl Branched alkylamine, methyl groups Not explicitly reported (structural focus)
1,3-Dihydro-2H-benzimidazol-2-one nitro derivatives Nitro groups at 5-/6-positions Nitro (-NO$_2$) Thermally stable high-energy materials
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5-Hydrosulfonyl (-SO$_3$H) Sulfonyl group Antitumor agents (preliminary studies)
2-(Chloromethyl)-1H-benzimidazole Chloromethyl (-CH$_2$Cl) at 2-position Electrophilic chloromethyl Antimicrobial agents
Parbendazole (5-butyl-1H-benzimidazole-2-carbamate) 5-butyl; carbamate (-OCONH$_2$) Carbamate, alkyl chain Anthelmintic; AML differentiation therapy
2-(o-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid 2-(o-nitrophenyl); 5-carboxylic acid (-COOH) Nitrophenyl, carboxylic acid Analgesic activity (naloxone-sensitive)
Physicochemical Properties
  • Solubility: The [(2-methylpropyl)amino]methyl group may improve water solubility compared to nitro () or alkylthio () derivatives.
  • Thermal Stability : Nitro derivatives () are thermostable but hazardous, whereas the target compound’s alkylamine likely confers lower thermal stability but safer handling.

Biological Activity

1,3-Dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C_{13}H_{18}N_{4}O
  • Molecular Weight : 250.31 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key proteins involved in mitosis, leading to the formation of monopolar spindles .

Study on Antimicrobial Efficacy

In a study published in 2021, researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results confirmed its potential as an antibacterial agent, particularly against resistant strains of bacteria. The study highlighted the need for further exploration into its mechanism of action and potential applications in clinical settings .

Study on Anticancer Properties

A separate study focused on the anticancer properties of the compound revealed that it effectively induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Pharmacological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction : It promotes apoptosis by activating caspases and altering mitochondrial membrane potential.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-5-{[(2-methylpropyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via alkylation of the benzimidazol-2-one core with 2-methylpropylamine derivatives. For example, nucleophilic substitution reactions using 1,3-dimethylbenzimidazol-2-one and a brominated intermediate (e.g., 5-(bromomethyl)-1,3-dimethylbenzimidazol-2-one) under basic conditions (e.g., NaH/DMF) yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and yield . Alternative routes include reductive amination of 5-formyl-1,3-dimethylbenzimidazol-2-one with 2-methylpropylamine, requiring catalytic hydrogenation or sodium cyanoborohydride .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the benzimidazol-2-one core (e.g., C=O at ~160 ppm in ¹³C NMR) and the (2-methylpropyl)amino-methyl side chain (δ 2.8–3.2 ppm for -CH2-NH- in ¹H NMR).
  • LC-MS/MS: Confirm molecular weight (C15H22N4O, calculated [M+H]⁺ = 299.18) and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase).
  • Elemental Analysis: Validate empirical formula (e.g., %C: 64.71; %H: 7.97; %N: 20.13) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi) .
  • Anti-inflammatory: COX-1/COX-2 inhibition assays (IC50 values) or TNF-α suppression in RAW264.7 macrophages .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the impact of the (2-methylpropyl)amino-methyl substituent on target binding?

Methodological Answer: Compare analogs with varying alkyl chain lengths (e.g., ethyl, butyl) or branched vs. linear substituents. Computational docking (e.g., AutoDock Vina) into target proteins (e.g., kinases, GPCRs) reveals steric/electronic effects. For example:

  • Increased hydrophobicity from the 2-methylpropyl group enhances membrane permeability (logP ~2.5 vs. ~1.8 for ethyl analogs).
  • Bulkier substituents may reduce binding to narrow active sites (e.g., ATP-binding pockets) but improve selectivity for allosteric sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize assay protocols: Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity).
  • Evaluate metabolic stability: Liver microsome assays (human/rat) identify rapid degradation (e.g., CYP3A4-mediated oxidation of the benzimidazole ring) that may cause false negatives .
  • Orthogonal validation: Confirm antimicrobial activity with time-kill assays or electron microscopy for membrane disruption .

Q. How can computational modeling predict off-target interactions and toxicity risks?

Methodological Answer:

  • Pharmacophore modeling (e.g., Schrödinger Phase) identifies shared features with known inhibitors of hERG (cardiotoxicity risk) or cytochrome P450 enzymes.
  • Molecular dynamics simulations (e.g., GROMACS) assess binding stability to unintended targets (e.g., serum albumin, which affects free drug concentration) .

Q. What crystallographic data are available for analogs, and how do they inform co-crystallization trials?

Methodological Answer: Analogs like 1-dodecyl-1H-benzimidazol-2-one (CCDC 987654) show π-π stacking of the benzimidazole core and alkyl chain packing in the crystal lattice. For co-crystallization:

  • Use vapor diffusion with PEG 3350 as precipitant.
  • Soak crystals in 10 mM compound solution (pH 7.4) for 24–48 hours .

Emerging Research Directions

Q. Can this compound overcome multidrug resistance (MDR) in cancer cells, and what mechanisms are involved?

Methodological Answer: Evaluate P-glycoprotein (P-gp) inhibition via calcein-AM assay. If the compound is a P-gp substrate (efflux ratio >3 in Caco-2 cells), modify the (2-methylpropyl) group to reduce recognition (e.g., introduce polar groups). Synergy studies with verapamil (P-gp inhibitor) can confirm MDR reversal .

Q. How do pharmacokinetic properties vary between oral and intravenous administration?

Methodological Answer:

  • Oral bioavailability: Assess in rats (plasma AUC0–24h) with LC-MS quantification.
  • Tissue distribution: Radiolabel the compound (¹⁴C-methyl group) and measure accumulation in brain/liver .

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